1-Methyl-4-nitroimidazole

Description

This compound is a C-nitro compound and a member of imidazoles.

Properties

IUPAC Name |

1-methyl-4-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCOLDQJZRZQMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184425 |

Source

|

| Record name | Imidazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-41-1 |

Source

|

| Record name | 1-Methyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-4-NITRO-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z31100A55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4-nitroimidazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and reactivity, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [1][2] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| CAS Number | 3034-41-1 | [1] |

| Appearance | White to Yellow to Green powder/crystal | |

| Melting Point | 134-138 °C | |

| Boiling Point | Not available (likely decomposes before boiling) | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| pKa | Not experimentally determined | |

| UV-Vis λmax | 306 nm (in CH₂Cl₂) |

Spectroscopic and Structural Data

The structural elucidation of this compound is well-documented through various spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.76 (s, 1H, Ar-H), 7.42 (s, 1H, Ar-H), 3.82 (s, 3H, N-CH₃)[3].

-

¹³C NMR (CDCl₃): δ 148.3 (Ar-C-NO₂), 136.6 (Ar-CH), 120.1 (Ar-CH), 34.6 (N-CH₃)[3][4].

2.2. Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) reveals characteristic fragmentation patterns. The molecular ion peak is observed at m/z = 127. Key fragments appear at m/z = 111 ([M-O]⁺), 97 ([M-NO]⁺), 81 ([M-NO₂]⁺), and 54 ([M-NO₂-HCN]⁺). A high-intensity peak at m/z = 42 is attributed to the loss of NO, CO, and HCN from the molecular ion[3].

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically in the ranges of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature.

3.1. N-Alkylation of 4-Nitroimidazole

This is a common and regioselective method for the synthesis of N-alkylated nitroimidazoles[5].

Experimental Protocol:

-

Dissolution: Dissolve 4-nitroimidazole (7.87 mmol) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol), to the solution and stir for 15 minutes at room temperature.

-

Alkylation: Add the alkylating agent, in this case, a methylating agent like methyl iodide or dimethyl sulfate (15.74 mmol), dropwise to the reaction mixture. The reaction is typically more efficient when heated to 60°C in acetonitrile with K₂CO₃ as the base, yielding results in the range of 66-85%[5].

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Purification: Wash the organic phase with brine and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

3.2. Nitration of 1-Methylimidazole

An alternative approach involves the direct nitration of 1-methylimidazole[3][6].

Experimental Protocol:

-

Acid Mixture Preparation: Prepare a nitrating mixture of non-fuming 98% sulfuric acid and 65% nitric acid.

-

Nitration: Add 1-methylimidazole to the acid mixture. The reaction is conducted at a controlled temperature between 5-65°C for 8 hours.

-

Isolation: This method produces the single regioisomer, 1-methyl-4-nitro-1H-imidazole, in a reported yield of 20%[3]. Temperature control and slow addition of reagents are crucial for regioselectivity.

Reactivity and Stability

4.1. Thermal Decomposition

While specific studies on the thermal decomposition of this compound are limited, research on similar nitroimidazole compounds suggests that decomposition is initiated by the cleavage of the C-NO₂ bond at elevated temperatures[7][8][9][10]. The nitro group is the most reactive site in the molecule under thermal stress.

4.2. Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group, which deactivates the imidazole ring towards electrophilic substitution. The primary mode of action in biological systems involves the reductive activation of the nitro group.

Biological Activity and Mechanism of Action

Nitroimidazoles are a well-established class of antimicrobial agents[11][][13]. Their mechanism of action is contingent on the reductive bioactivation of the nitro group.

General Mechanism of Action:

Under anaerobic or hypoxic conditions, the nitro group of this compound can be reduced by nitroreductase enzymes present in anaerobic bacteria and some parasites[11][]. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals[11]. These reactive species can then covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breakage and cell death[].

Metabolic Pathways:

This compound has been associated with the metabolic pathways of the immunosuppressive drug azathioprine[14]. Azathioprine is a prodrug that is converted to 6-mercaptopurine, and this compound is a byproduct of this conversion.

Visualizations

6.1. Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

6.2. General Mechanism of Action

Caption: A logical diagram of the reductive activation of nitroimidazoles.

References

- 1. scbt.com [scbt.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 14. This compound | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-4-nitroimidazole: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-nitroimidazole, a key nitroimidazole derivative. It details the compound's chemical structure and IUPAC nomenclature, alongside a thorough examination of its physicochemical properties. Detailed experimental protocols for its regioselective synthesis and characterization using various analytical techniques are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

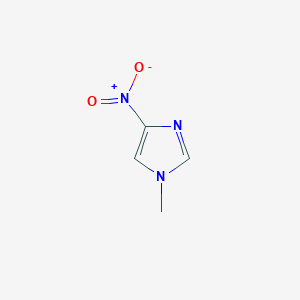

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic organic compound. The structure consists of an imidazole ring substituted with a methyl group at the nitrogen atom in position 1 and a nitro group at position 4.

-

IUPAC Name: 1-methyl-4-nitro-1H-imidazole[1]

-

CAS Number: 3034-41-1

-

Molecular Formula: C₄H₅N₃O₂

-

SMILES: CN1C=C(N=C1)--INVALID-LINK--[O-][1]

-

InChI Key: HSCOLDQJZRZQMV-UHFFFAOYSA-N[1]

The structural formula of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 127.10 g/mol | [2] |

| Appearance | White to Pale Yellow Solid | [2] |

| Melting Point | 130-132 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (s, 1H), 7.42 (s, 1H), 3.82 (s, 3H) ppm | [3] |

| ¹³C NMR | Data not consistently reported across sources | |

| EIMS (m/z) | 127 (M⁺), 111, 97, 81, 54, 42 | [3] |

Experimental Protocols

Synthesis of this compound via Alkylation of 4-Nitroimidazole

This protocol describes the regioselective synthesis of this compound from 4-nitroimidazole. The alkylation of 4-nitroimidazole with a methylating agent is a common and effective method.

Materials:

-

4-nitroimidazole

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-nitroimidazole (7.87 mmol) in acetonitrile (50 mL), add potassium carbonate (8.7 mmol).

-

Stir the mixture for 15 minutes at room temperature.

-

Add the methylating agent (e.g., methyl iodide, 15.74 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

After the disappearance of the starting material, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate (50 mL).

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Expected Yield: 66-85%

Caption: Workflow for the synthesis of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are dissolved in deuterated chloroform (CDCl₃). The spectrum is typically recorded on a 400 MHz spectrometer. The expected chemical shifts are approximately 7.76 ppm and 7.42 ppm for the imidazole ring protons and 3.82 ppm for the methyl protons.[3]

-

¹³C NMR: The ¹³C NMR spectrum can also be recorded to confirm the carbon framework of the molecule.

Mass Spectrometry (MS):

-

Electron Impact Mass Spectrometry (EIMS): EIMS is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z = 127. Characteristic fragment ions are observed at m/z = 111, 97, 81, 54, and 42, corresponding to the loss of O, NO, NO₂, NO₂ & HCN, and NO, CO & HCN respectively.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy can be used to identify the functional groups present in the molecule, particularly the characteristic stretching frequencies of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

Biological Context and Potential Signaling Pathway Involvement

This compound is a known metabolite of the immunosuppressive drug azathioprine.[1] Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP). A portion of the administered azathioprine is cleaved by glutathione S-transferases to yield 6-MP and a methylnitroimidazole derivative. While the primary immunosuppressive effects are attributed to the thiopurine metabolites, the methylnitroimidazole moiety may also have biological activities or contribute to the overall pharmacological profile.

The metabolic pathway of azathioprine leading to the formation of this compound is illustrated below.

Caption: Metabolic pathway of azathioprine.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, synthesis, and characterization. The provided experimental protocols offer a practical basis for its preparation and analysis in a laboratory setting. The elucidation of its role as a metabolite in the azathioprine pathway highlights its relevance in the field of drug development and pharmacology. This compilation of information aims to support further research and application of this important nitroimidazole compound.

References

- 1. This compound | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [m.chemicalbook.com]

- 3. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

The Core Mechanism of Nitroimidazole Compounds: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazole compounds are a cornerstone in the treatment of anaerobic bacterial and parasitic infections.[1] Their efficacy stems from a unique mechanism of action, acting as prodrugs that are selectively activated within target organisms under hypoxic or anaerobic conditions.[2][3] This selective toxicity makes them potent antimicrobial agents while generally sparing host tissues.[4] This technical guide provides an in-depth exploration of the core mechanism of action of nitroimidazole compounds, detailing the activation pathway, cellular targets, and the experimental methodologies used to elucidate these processes.

Reductive Activation: The "Ignition" of Nitroimidazoles

The antimicrobial activity of nitroimidazoles is entirely dependent on the reduction of their nitro group.[5][6] This process, termed reductive activation, transforms the relatively inert prodrug into highly reactive cytotoxic agents.[5]

The Anaerobic Environment: A Prerequisite for Activity

The selective toxicity of nitroimidazoles towards anaerobic and microaerophilic organisms is intrinsically linked to the low intracellular redox potential of these microbes.[7] In such environments, a number of flavin-dependent enzymes, including pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, possess sufficiently low redox potentials to donate electrons to the nitroimidazole.[8][9][10] In contrast, under aerobic conditions, any formed nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycling" process, rendering the drug inactive.[11]

Enzymatic Activation: The Key Players

Several key enzymes are implicated in the reductive activation of nitroimidazoles:

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme, central to the energy metabolism of many anaerobic organisms, catalyzes the oxidative decarboxylation of pyruvate.[10] The electrons generated in this reaction are transferred to ferredoxin.[9]

-

Ferredoxin: This small, iron-sulfur protein acts as a low-potential electron shuttle.[9] Reduced ferredoxin is a primary donor of electrons for the activation of nitroimidazoles.[8]

-

Nitroreductases (NTRs): This is a broad family of enzymes that catalyze the reduction of nitroaromatic compounds.[5][12] These enzymes typically use NADH or NADPH as a source of reducing equivalents.[6]

-

Thioredoxin Reductase: In some protozoa, such as Entamoeba histolytica, thioredoxin reductase has been shown to directly reduce nitroimidazoles, contributing to their activation.[9]

The reduction of the nitro group is a multi-step process. The initial one-electron reduction forms a nitro radical anion.[13] Subsequent reduction steps lead to the formation of highly reactive nitroso and hydroxylamine intermediates.[7][13] It is these reactive species that are ultimately responsible for the cytotoxic effects of nitroimidazoles.[5]

Molecular Targets and Cytotoxic Effects

Once activated, the reactive intermediates of nitroimidazoles wreak havoc within the cell by targeting critical macromolecules.

DNA Damage: A Primary Mechanism of Cell Death

The primary target of activated nitroimidazoles is DNA.[14] The reactive intermediates can cause a variety of DNA lesions, including:

-

Strand breaks: Both single and double-strand breaks in the DNA backbone have been observed.[14]

-

Helical destabilization: The binding of reactive intermediates to DNA can disrupt its helical structure.[6]

-

Inhibition of DNA synthesis: The damage to the DNA template and the interaction with replication machinery inhibit DNA synthesis.[6]

This widespread DNA damage ultimately leads to cell death.[14]

Protein Adduct Formation: Disrupting Cellular Machinery

In addition to DNA, the reactive intermediates of nitroimidazoles can form covalent adducts with proteins.[9] This can lead to the inactivation of essential enzymes and disruption of cellular processes. Key protein targets include:

-

Thioredoxin reductase: As mentioned, this enzyme can be both an activator and a target of nitroimidazoles, leading to a self-amplifying cycle of damage.[9]

-

Other redox-active proteins: Enzymes involved in maintaining the cellular redox balance are particularly susceptible to adduction.[8]

The formation of protein adducts further contributes to the overall cytotoxicity of these compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for several common nitroimidazole compounds, providing a basis for comparison of their activity and electrochemical properties.

| Compound | Organism | MIC (µg/mL) | IC50 (µM) | One-Electron Reduction Potential (E¹₇) (mV vs. NHE) |

| Metronidazole | Bacteroides fragilis | 0.43[15] | -415[7] | |

| Anaerobic bacteria (general) | 3.1[1][16] | |||

| Entamoeba histolytica | 20.01[17] | |||

| Giardia lamblia | 6.1 | |||

| Tinidazole | Bacteroides fragilis | 0.20[15] | -484 | |

| Anaerobic bacteria (general) | 3.1[1][16] | |||

| Entamoeba histolytica | 16.1[17] | |||

| Ornidazole | Bacteroides fragilis | 0.37[15] | -455 | |

| Anaerobic bacteria (general) | 3.1[1][16] | |||

| Secnidazole | Trichomonas vaginalis | Not readily available | ||

| Giardia lamblia |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of nitroimidazole compounds.

Nitroreductase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of nitroreductase enzymes using NADH as the electron donor and a nitroimidazole compound as the substrate.

Materials:

-

Purified nitroreductase enzyme

-

Nitroimidazole compound (e.g., metronidazole)

-

NADH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the nitroimidazole compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of NADH in assay buffer. The concentration should be determined spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

-

Dilute the purified nitroreductase enzyme in assay buffer to the desired working concentration.

-

-

Set up the Reaction:

-

In a cuvette, add the assay buffer.

-

Add the desired concentration of the nitroimidazole compound.

-

Add NADH to a final concentration of 100-200 µM.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding the nitroreductase enzyme.

-

The final reaction volume is typically 1 mL.

-

-

Measure NADH Oxidation:

-

Immediately after adding the enzyme, monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD⁺.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min = ε * Δc * l).

-

By varying the concentration of the nitroimidazole substrate while keeping the concentrations of the enzyme and NADH constant, kinetic parameters such as Kₘ and Vₘₐₓ can be determined using Michaelis-Menten kinetics.

-

Alkaline Comet Assay for Bacterial DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is adapted for use with bacteria.[1]

Materials:

-

Bacterial culture treated with a nitroimidazole compound

-

Normal melting point agarose

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, 10% DMSO)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Fluorescence microscope

Procedure:

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% normal melting point agarose and allow to dry.

-

-

Cell Embedding:

-

Harvest the treated and control bacterial cells by centrifugation.

-

Resuspend the cell pellet in PBS.

-

Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) at 37°C.

-

Pipette 75 µL of the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.

-

Allow the agarose to solidify at 4°C for 10 minutes.

-

-

Cell Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

-

DNA Unwinding and Electrophoresis:

-

Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice.

-

Stain the slides with a DNA staining solution for 5-10 minutes in the dark.

-

-

Visualization and Analysis:

-

Visualize the "comets" using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.

-

Identification of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for identifying proteins that have been covalently modified by reactive nitroimidazole intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Materials:

-

Bacterial or protozoal cells treated with a nitroimidazole compound

-

Lysis buffer (containing protease inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Protein Extraction:

-

Harvest treated and control cells and lyse them using sonication or other appropriate methods in a suitable lysis buffer.

-

Quantify the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Reduction, Alkylation, and Digestion:

-

Reduce the protein disulfide bonds by adding DTT and incubating at 56°C.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark.

-

Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

-

-

Peptide Cleanup:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry.

-

-

LC-MS/MS Analysis:

-

Inject the cleaned peptide mixture into an LC-MS/MS system.

-

Separate the peptides using a reverse-phase liquid chromatography column with a suitable gradient.

-

Analyze the eluting peptides using tandem mass spectrometry (MS/MS) to obtain fragmentation spectra.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database of the target organism using a search engine (e.g., MaxQuant, Mascot).

-

Include a variable modification in the search parameters corresponding to the mass of the nitroimidazole adduct on specific amino acid residues (e.g., cysteine).

-

Identify and validate the modified peptides and their corresponding proteins.

-

Visualizations

Signaling Pathway

Caption: Reductive activation pathway of nitroimidazole compounds in anaerobic organisms.

Experimental Workflow: Identification of Protein Adducts

Caption: Workflow for the identification of nitroimidazole-protein adducts using mass spectrometry.

Conclusion

The mechanism of action of nitroimidazole compounds is a classic example of targeted drug activation. By exploiting the unique low-redox environment of anaerobic and microaerophilic organisms, these prodrugs are converted into potent cytotoxic agents that induce extensive damage to DNA and proteins, leading to cell death. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of novel nitroimidazole-based therapeutics and for combating the emergence of drug resistance.

References

- 1. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions [mdpi.com]

- 4. Ultrasonically assisted fabrication of electrochemical platform for tinidazole detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Electrochemical Behaviour of Tinidazole at 1,4-Benzoquinone Modified Carbon Paste Electrode and Its Direct Determination in Pharmaceutical Tablets and Urine by Differential Pulse Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Redox Basis for Metronidazole Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]

- 13. benchchem.com [benchchem.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. massspec.unm.edu [massspec.unm.edu]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

Preliminary Biological Activity Screening of 1-Methyl-4-nitroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of 1-Methyl-4-nitroimidazole, a heterocyclic compound of interest for its potential therapeutic applications. This document outlines its known antiparasitic, anticancer, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action.

Introduction

This compound is a derivative of the nitroimidazole class of compounds, which are known for their broad-spectrum biological activities. The presence of the nitro group is crucial for their mechanism of action, which typically involves reductive activation in hypoxic environments or by specific microbial enzymes to generate reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and damage cellular macromolecules such as DNA, leading to cytotoxicity. This guide focuses on the initial screening of this compound for its potential as an antiparasitic, anticancer, and antimicrobial agent.

Biological Activities of this compound

Preliminary in vitro studies have demonstrated the efficacy of this compound and its derivatives against various pathogens and cancer cell lines. The following tables summarize the available quantitative data on its biological activities.

Antiparasitic Activity

Derivatives of 1-methyl-nitroimidazole have shown potent activity against protozoan parasites such as Giardia lamblia and Entamoeba histolytica.

| Compound | Parasite Strain | EC50 (µM)[1] |

| 1-methyl-5-nitroimidazole carboxamide derivative (8f) | G. lamblia (MtzS WB) | 1.6 |

| 1-methyl-5-nitroimidazole carboxamide derivative (8h) | G. lamblia (MtzS WB) | 1.6 |

| Metronidazole (control) | G. lamblia (MtzS WB) | 6.1 |

| 1-methyl-5-nitroimidazole carboxamide derivatives | E. histolytica | 1.7 - 5.1 |

| Metronidazole (control) | E. histolytica | 5.0 |

Anticancer Activity

N-Alkyl-nitroimidazoles, including the methyl derivative, have exhibited cytotoxic effects against human cancer cell lines.

| Compound | Cancer Cell Line | LC50 (µM)[2] |

| N-methyl-nitroimidazole | A549 (Human lung carcinoma) | 17.00 ± 1.7 |

| N-methyl-nitroimidazole | MDA-MB-231 (Human breast adenocarcinoma) | 16.67 ± 2.3 |

| N-ethyl-nitroimidazole | A549 (Human lung carcinoma) | 14.67 ± 2.5 |

| N-ethyl-nitroimidazole | MDA-MB-231 (Human breast adenocarcinoma) | 17.33 ± 2.1 |

| Doxorubicin (control) | - | In the order of 10⁻⁷–10⁻⁸ M |

Antimicrobial Activity

| Organism Type | General MIC Range (for common nitroimidazoles) |

| Anaerobic Bacteria | ≤ 3.1 µg/mL |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of the biological activities of this compound.

Antiparasitic Activity Assay (In Vitro)

This protocol is adapted for screening against parasites like Giardia lamblia and Entamoeba histolytica.

Workflow for In Vitro Antiparasitic Assay

Caption: Workflow for in vitro antiparasitic activity screening.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate culture medium to achieve the desired concentration range.

-

Parasite Culture: Culture the trophozoites of the target parasite (G. lamblia or E. histolytica) in their respective standard growth medium until they reach the logarithmic phase of growth.

-

Assay Setup: In a 96-well microtiter plate, add the parasite suspension to each well.

-

Compound Addition: Add the prepared dilutions of this compound to the wells. Include a positive control (e.g., metronidazole), a negative control (vehicle), and a blank (medium only).

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

-

Viability Assessment: Determine the viability of the parasites. This can be done using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or by measuring the incorporation of radiolabelled thymidine[4].

-

Data Analysis: Measure the fluorescence or radioactivity and plot the percentage of inhibition against the compound concentration. Calculate the 50% effective concentration (EC50) using a suitable statistical software.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate the desired cancer cell lines (e.g., A549, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include appropriate controls (vehicle and positive control like doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the 50% lethal concentration (LC50).

Antimicrobial Activity Assay (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Brucella broth for anaerobes).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, incubation should be performed in an anaerobic environment.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria[5][6].

Mechanism of Action and Signaling Pathways

The primary mechanism of action of nitroimidazoles involves the reductive activation of the nitro group to form cytotoxic radicals. This process is particularly efficient in the low-oxygen environments of anaerobic organisms and hypoxic tumor cells.

General Mechanism of Action

Caption: General mechanism of action of this compound.

The nitro group of this compound is reduced by cellular nitroreductases, which are abundant in anaerobic organisms and overexpressed in hypoxic tumor cells. This reduction generates a highly reactive nitro radical anion. This radical can then directly damage DNA by causing strand breaks and can also form adducts with cellular proteins, leading to enzyme inhibition and disruption of cellular functions, ultimately resulting in cell death[7].

Downstream Signaling of DNA Damage

DNA damage induced by this compound can trigger cellular stress responses, including cell cycle arrest and apoptosis.

Caption: Downstream signaling of DNA damage induced by this compound.

The DNA damage serves as a signal to activate the DNA Damage Response (DDR) pathway. This can lead to the arrest of the cell cycle, often in the S-phase, to allow time for DNA repair[8]. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell, leading to characteristic morphological changes such as DNA fragmentation and the formation of apoptotic bodies[9][10].

Conclusion

This compound demonstrates promising preliminary biological activity as an antiparasitic, anticancer, and antimicrobial agent. Its mechanism of action, centered on reductive activation and subsequent macromolecular damage, provides a strong rationale for its selective toxicity towards anaerobic pathogens and hypoxic cancer cells. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and a more detailed elucidation of its interactions with specific cellular signaling pathways.

References

- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of pyrvinium pamoate against Entamoeba histolytica and Giardia intestinalis using radiolabelled thymidine incorporation and an SYBR Green I-based fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. mdpi.com [mdpi.com]

- 7. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of metronidazole on the cell cycle and DNA in metronidazole-susceptible and -resistant Giardia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

The Nitroimidazoles: A Technical Guide to Their Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of nitroimidazole antimicrobial agents. From their initial discovery as natural products to their current status as essential medicines, this document delves into the key milestones, experimental methodologies, and quantitative data that have defined this critical class of drugs.

A Historical Overview: From a Natural Discovery to a Therapeutic Revolution

The journey of nitroimidazoles in medicine began in the 1950s with the isolation of azomycin (2-nitroimidazole) from the bacterium Nocardia mesenterica.[1] This natural product demonstrated antibacterial activity and sparked interest in the therapeutic potential of the nitroimidazole scaffold.[1][2] Subsequent research and synthetic efforts led to the development of 5-nitroimidazole derivatives, which proved to be more potent.[3]

A pivotal moment in the history of nitroimidazoles was the synthesis of metronidazole in the late 1950s by the French company Rhône-Poulenc.[4][5] Initially developed for the treatment of the protozoan infection trichomoniasis, metronidazole was later found to be highly effective against anaerobic bacteria.[4][6] This discovery revolutionized the treatment of anaerobic infections, which were previously difficult to manage.

Following the success of metronidazole, further research and development led to the introduction of second-generation nitroimidazoles, such as tinidazole and ornidazole, in the 1970s and 1980s.[5][7] These newer agents offered improved pharmacokinetic profiles, including longer half-lives, allowing for less frequent dosing.[8] Today, nitroimidazoles remain a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa, and research continues to explore their potential for other applications, including as radiosensitizers in cancer therapy and for the treatment of tuberculosis.[3][9][10]

Chemical Synthesis of Key Nitroimidazoles

The synthesis of nitroimidazoles generally involves the nitration of an imidazole ring followed by alkylation to introduce the desired side chains. The following are generalized experimental protocols for the synthesis of metronidazole, tinidazole, and ornidazole, based on common methods described in the literature.

Synthesis of Metronidazole

Metronidazole, or 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, is synthesized from 2-methylimidazole.

Experimental Protocol:

-

Nitration of 2-Methylimidazole:

-

Dissolve 2-methylimidazole in a mixture of concentrated nitric acid and sulfuric acid.

-

Heat the reaction mixture to facilitate the nitration process, resulting in the formation of 2-methyl-4(5)-nitroimidazole.[10]

-

The product is precipitated by pouring the reaction mixture onto ice, followed by filtration and washing.[10]

-

-

Alkylation of 2-Methyl-5-nitroimidazole:

-

The 2-methyl-4(5)-nitroimidazole is then reacted with 2-chloroethanol in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[10]

-

Alternatively, ethylene oxide can be used in an acidic medium (e.g., formic acid and sulfuric acid) to introduce the 2-hydroxyethyl group.[11]

-

The reaction mixture is heated and stirred for several hours.

-

The crude product is then purified by recrystallization to yield metronidazole.[4][12]

-

Synthesis of Tinidazole

Tinidazole, or 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, is synthesized from 2-methyl-5-nitroimidazole.

Experimental Protocol:

-

Condensation with 2-(Ethylthio)ethanol:

-

React 2-methyl-5-nitroimidazole with 2-(ethylthio)ethanol in the presence of an acid catalyst, such as a mixture of sulfuric and acetic acids.[13][14]

-

The reaction is typically carried out at an elevated temperature with stirring for several hours.[13]

-

The intermediate product, 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole, is formed.

-

-

Oxidation to the Sulfone:

-

The intermediate is then oxidized to the corresponding sulfone, tinidazole.

-

This oxidation is commonly achieved using hydrogen peroxide in the presence of a catalyst like tungstic acid or ammonium molybdate.[13][14]

-

The final product, tinidazole, is precipitated, filtered, and purified by recrystallization.[14]

-

Synthesis of Ornidazole

Ornidazole, or 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole, is also synthesized from 2-methyl-5-nitroimidazole.

Experimental Protocol:

-

Alkylation with Epichlorohydrin:

-

React 2-methyl-5-nitroimidazole with epichlorohydrin in a suitable solvent such as ethyl acetate.[2][15]

-

A catalyst, such as a macroporous acidic polymer resin or a chiral catalyst for stereospecific synthesis, can be used.[2][15][16]

-

The reaction is typically carried out at a controlled temperature (e.g., 25-30°C) with stirring for several hours.[15]

-

-

Work-up and Purification:

Mechanism of Action: A Prodrug Approach

Nitroimidazoles are prodrugs, meaning they are inactive until they are metabolized within the target organism.[11] Their selective toxicity against anaerobic organisms is a direct result of the unique metabolic capabilities of these microbes.

Reductive Activation

The key to the mechanism of action of nitroimidazoles is the reduction of their nitro group.[7] This process is highly favored in the low-redox-potential environment of anaerobic cells.

Signaling Pathway of Nitroimidazole Activation:

Caption: Reductive activation of nitroimidazoles in anaerobic cells.

Once inside an anaerobic bacterium or protozoan, the nitroimidazole passively diffuses into the cell.[17] There, it is reduced by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in these organisms.[18] This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases.[7][18] The single-electron reduction of the nitro group forms a highly reactive nitro radical anion.[7]

DNA Damage and Cell Death

This cytotoxic radical anion is the ultimate effector molecule. It interacts with the DNA of the microorganism, causing a loss of helical structure, strand breakage, and impaired nucleic acid synthesis.[7][13][17] This extensive DNA damage ultimately leads to cell death.[17] The continuous regeneration of the parent nitroimidazole molecule from the radical anion in the presence of oxygen in aerobic cells prevents the accumulation of the toxic intermediate, thus explaining the selective toxicity of these drugs for anaerobes.

Mechanisms of Resistance

Although resistance to nitroimidazoles is not widespread, it is a growing concern. The primary mechanisms of resistance involve alterations in the activation pathway of the drug.

Signaling Pathway of Nitroimidazole Resistance:

Caption: Mechanisms of resistance to nitroimidazoles.

The most common form of resistance is a decrease in the activity of the enzymes responsible for reducing the nitro group.[19] This can occur through the downregulation of genes encoding PFOR and ferredoxin, or through mutations in the genes for nitroreductases, leading to the production of less effective enzymes.[18][20][21] This impaired activation results in a lower concentration of the cytotoxic radical anion, allowing the organism to survive in the presence of the drug.[19] In some cases, increased oxygen scavenging and enhanced DNA repair mechanisms can also contribute to resistance.[20]

Quantitative Data

In Vitro Susceptibility

The in vitro activity of nitroimidazoles is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: MIC Ranges of Nitroimidazoles against Selected Anaerobic Bacteria and Protozoa

| Microorganism | Metronidazole (µg/mL) | Tinidazole (µg/mL) | Ornidazole (µg/mL) |

| Bacteroides fragilis group | 0.25 - 8 | 0.125 - 4 | 0.25 - 8 |

| Clostridium difficile | 0.125 - 4 | 0.125 - 2 | 0.25 - 4 |

| Trichomonas vaginalis | 0.25 - >100 | 0.25 - 16 | 0.25 - 2 |

Note: MIC values can vary depending on the testing method and the specific strain.[1][3][6][22][23][24]

Pharmacokinetic Properties

The pharmacokinetic profiles of nitroimidazoles influence their dosing regimens and clinical efficacy.

Table 2: Comparative Pharmacokinetic Parameters of Nitroimidazoles in Humans

| Parameter | Metronidazole | Tinidazole | Ornidazole |

| Bioavailability (Oral) | >90% | ~100% | ~90% |

| Half-life (hours) | 7-9 | 12-14 | 13-15 |

| Peak Serum Conc. (µg/mL) (500 mg oral dose) | 9.0 - 12.3 | 7.5 - 10.1 | ~10.9 |

| Protein Binding | <20% | <15% | <15% |

| Metabolism | Extensive | Minimal | Extensive |

Data compiled from multiple sources.[8][9][25][26][27]

Acute Toxicity

Acute toxicity studies in animals provide an indication of the short-term safety of a drug.

Table 3: Acute Toxicity (LD50) of Nitroimidazoles in Rodents

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |

| Metronidazole | Rat | Oral | ~3000 |

| Metronidazole | Chick | Oral | 3061.8 |

| Metronidazole | Chick | Intraperitoneal | 516.9 |

| Tinidazole | Rat | Oral | ~3000 |

| Tinidazole | Mouse | Oral | ~4000 |

LD50 is the dose that is lethal to 50% of the test animals.[16][19][28]

Key Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[29]

Protocol Outline:

-

Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the nitroimidazole compounds in a suitable solvent.

-

Preparation of Agar Plates: Prepare serial twofold dilutions of the antimicrobial agents in molten Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.[29] Pour the agar into petri dishes and allow to solidify.

-

Inoculum Preparation: Grow the anaerobic bacterial isolates on appropriate media. Prepare a bacterial suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.[30]

-

Inoculation: Inoculate the surface of the agar plates with the standardized bacterial suspensions using a Steers replicator.[29]

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.[29]

-

Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for only a faint haze or a single colony.[2]

Nitroreductase Activity Assay: Spectrophotometric Method

This assay measures the activity of nitroreductase enzymes, which are crucial for the activation of nitroimidazoles.

Protocol Outline:

-

Preparation of Cell Lysate: Prepare a cell-free extract from the microorganism of interest.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a nitroaromatic substrate (e.g., menadione), an electron donor (e.g., NADH), and a colorimetric indicator (e.g., cytochrome c).

-

Enzyme Reaction: Add the cell lysate to the reaction mixture to initiate the reaction.

-

Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 550 nm for the reduction of cytochrome c) over time.

-

Calculation of Activity: The rate of change in absorbance is proportional to the nitroreductase activity, which can be calculated using a standard curve.

Experimental and Developmental Workflow

The discovery and development of a new antimicrobial agent like a nitroimidazole derivative follows a structured workflow.

Workflow for Antimicrobial Drug Discovery and Development:

Caption: A generalized workflow for antimicrobial drug discovery and development.

This comprehensive guide provides a foundational understanding of the discovery and development of nitroimidazoles. The detailed information on their synthesis, mechanism of action, and key experimental protocols is intended to be a valuable resource for researchers and professionals in the field of drug development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. aaup.edu [aaup.edu]

- 5. Enzyme Activity Measurement for Oxidoreductases Acting on Nitrogen and Sulfur Using Spectrophotometric Assays-Creative Enzymes [creative-enzymes.com]

- 6. Metronidazole-triazole conjugates: Activity against Clostridium difficile and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. benchchem.com [benchchem.com]

- 11. CN102911122A - Metronidazole preparation method - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Susceptibility of Trichomonas vaginalis strains to metronidazole: response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 15. Susceptibility of Trichomonas vaginalis Strains to Metronidazole: Response to Treatment | Semantic Scholar [semanticscholar.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Effect of sub-MIC values of metronidazole, ciprofloxacin, and imipenem on the growth and toxin production in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. researchspace.csir.co.za [researchspace.csir.co.za]

- 21. Comparative pharmacokinetic studies of ornidazole and metronidazole in man. | Semantic Scholar [semanticscholar.org]

- 22. sti.bmj.com [sti.bmj.com]

- 23. A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Susceptibility of Clostridium Difficile Clinical Isolates in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Comparative pharmacokinetics of metronidazole and tinidazole and their tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

1-Methyl-4-nitroimidazole: A Technical Overview for Researchers

CAS Number: 3034-41-1 Molecular Formula: C4H5N3O2

This technical guide provides an in-depth overview of 1-Methyl-4-nitroimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated resource on its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties

This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a nitro group at the 4-position and a methyl group at the 1-position significantly influences its electronic properties and reactivity, making it a valuable scaffold in the design of therapeutic agents.

| Property | Value | Reference |

| CAS Number | 3034-41-1 | [1] |

| Molecular Formula | C4H5N3O2 | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Storage Temperature | 2-8°C, Refrigerator | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the N-alkylation of 4-nitroimidazole. The following protocol is a representative method for its preparation in a laboratory setting.

Materials and Equipment:

-

4-nitroimidazole

-

Anhydrous potassium carbonate (K2CO3)

-

Methyl iodide (CH3I) or another suitable methylating agent

-

Acetonitrile (anhydrous)

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Reflux condenser

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (1.1 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes.

-

Alkylation: To the stirred suspension, add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain it under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

Extraction: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Further Purification (if necessary): The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Biological Activity and Mechanism of Action

Nitroimidazoles, including this compound, are a class of compounds known for their broad-spectrum antimicrobial activity. Their mechanism of action is a key area of research in the development of new anti-infective and anticancer agents.

The biological activity of nitroimidazoles is dependent on the bioreduction of the nitro group. In anaerobic environments, such as those found in certain bacteria and hypoxic tumor cells, the nitro group is reduced by nitroreductase enzymes. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion, which are cytotoxic. These reactive species can damage cellular macromolecules, including DNA, leading to cell death.[3][4]

Caption: General bioreduction pathway of nitroimidazoles.

Quantitative Data on Biological Activity

The biological activity of nitroimidazole derivatives has been evaluated in various studies. The following table summarizes genotoxicity data for a selection of nitroimidazoles, highlighting the importance of the substitution pattern on their biological effects. It is important to note that the genotoxicity can be a double-edged sword: while it is the basis for their antimicrobial and anticancer effects, it also raises concerns about their potential mutagenicity.

| Compound | Nitro Group Position | Substituent at C-2 | Genotoxicity | Reference |

| Derivative 1 | C-4 | CH3 | Not Genotoxic | [5] |

| Derivative 2 | C-5 | - | Moderate to High | [5] |

| Fluorinated Derivative | C-4 or C-5 | - | Higher Genotoxicity | [5] |

Experimental Workflow for Antimicrobial Susceptibility Testing

To evaluate the efficacy of this compound or its derivatives against various microbial strains, a standardized antimicrobial susceptibility testing workflow is essential. The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound serves as a foundational structure in the ongoing quest for novel therapeutic agents. Its synthesis is well-established, and the understanding of the general mechanism of action for the nitroimidazole class provides a strong basis for future drug design and development. The data presented in this guide underscore the importance of this compound and its derivatives for researchers in medicinal chemistry and pharmacology. Further investigations into the specific biological targets and pathways affected by this compound will be crucial for unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. scielo.br [scielo.br]

Navigating the Synthesis and Handling of 1-Methyl-4-nitroimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling guidelines, and relevant experimental contexts for 1-Methyl-4-nitroimidazole. The information presented is intended to support laboratory safety and inform research and development activities involving this compound. While the toxicological properties of this compound have not been fully investigated, data from safety data sheets and analogous compounds provide a basis for safe handling protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its known and potential hazards based on available data. Researchers should handle this compound with the utmost care, assuming it may have uncharacterized toxic properties.

| Hazard Class | GHS Classification | Description |

| Acute Toxicity (Oral) | Warning, H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Warning, H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Warning, H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Warning, H335 | May cause respiratory irritation.[1] |

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory when handling this compound to minimize exposure risk.

| Control Measure | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably within a certified chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile). |

| Respiratory Protection | If not handled in a fume hood or if dust is generated, a NIOSH-approved respirator is recommended. |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |

| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |

Toxicological Data

As of the latest available information, comprehensive toxicological studies for this compound are not available. However, data for a structurally related compound, 2-methyl-5-nitroimidazole, provides some insight into its potential acute toxicity.

| Compound | Test | Route | Species | Value |

| 2-methyl-5-nitroimidazole | LD50 | Oral | Rat | 1540 mg/kg[2][3] |

Disclaimer: This data is for a related compound and should be used for informational purposes only. The toxicological properties of this compound may differ.

Mechanism of Action: Bioreductive Activation

Nitroimidazoles, including this compound, are known to act as bioreductive prodrugs.[4][5] Their cytotoxic effects are primarily exerted under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors and anaerobic bacteria.[5][6] The mechanism involves the reduction of the nitro group by cellular reductases to form highly reactive radical species that can damage DNA and other macromolecules, leading to cell death.[7][8][]

Caption: Bioreductive activation of this compound under hypoxic conditions.

Experimental Protocols

The following are generalized protocols for assessing the toxicity of a compound like this compound, based on OECD guidelines and standard in vitro methods. These should be adapted and optimized for specific experimental needs.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a stepwise procedure to determine the acute oral toxicity of a substance.

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.

Methodology:

-

Animal Selection: Use a single sex of rodents (typically female rats).

-

Dosing: Administer the test substance by gavage in a stepwise procedure. Start with a dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next step:

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

Classification: The substance is classified based on the dose at which mortality is observed.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of a compound on a cell line.

Caption: General workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Culture: Plate cells at an appropriate density in a 96-well microplate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or resazurin) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Skin Irritation Assessment (Adapted from OECD Guideline 404)

This protocol is used to assess the potential of a substance to cause skin irritation.[1][10][11][12]

Methodology:

-

Animal Selection: Use healthy young adult albino rabbits.

-

Application: Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to a small area (~6 cm²) of shaved skin.

-

Exposure: Cover the application site with a gauze patch and porous tape for a 4-hour exposure period.

-

Observation: After removal of the patch, examine the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days if the responses persist.

-

Scoring: Grade the skin reactions according to a standardized scoring system.

Eye Irritation Assessment (Adapted from OECD Guideline 405)

This protocol is designed to determine the potential of a substance to cause eye irritation or damage.[13][14][15][16][17]

Methodology:

-

Animal Selection: Use healthy young adult albino rabbits.

-

Application: Instill 0.1 mL of a liquid or 0.1 g of a solid substance into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after application. Record observations of the cornea, iris, and conjunctiva.

-

Scoring: Grade the ocular lesions according to a standardized scoring system. The reversibility of the lesions is also assessed.

This technical guide provides a foundation for the safe handling and experimental use of this compound. All personnel should be thoroughly trained on these procedures and have access to the appropriate safety equipment and emergency protocols. As with any chemical, a thorough risk assessment should be conducted before beginning any new experimental work.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. pharmacopoeia.com [pharmacopoeia.com]

- 4. oecd.org [oecd.org]

- 5. elearning.unimib.it [elearning.unimib.it]

- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 11. scribd.com [scribd.com]

- 12. oecd.org [oecd.org]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

Determining the solubility of 1-Methyl-4-nitroimidazole in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-4-nitroimidazole, a key chemical intermediate in various pharmaceutical applications. Understanding the solubility of this compound is critical for its synthesis, formulation, and biological activity assessment. This document offers available solubility data, detailed experimental protocols for solubility determination, and insights into its mechanism of action.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound in a wide range of solvents is limited. However, based on existing literature and chemical supplier information, a qualitative solubility profile has been compiled. It is important to note that "slightly soluble" indicates that the solute has a low but measurable solubility. For many applications, especially in early-stage research, this level of solubility can be sufficient. Further quantitative analysis is recommended for specific formulation requirements.

| Solvent | Qualitative Solubility | Notes |

| Chloroform | Slightly Soluble | Solubility may be enhanced with heating.[1][2] |

| Methanol | Slightly Soluble | Solubility may be enhanced with heating.[1][2] |

This table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination